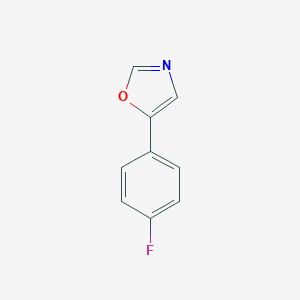

5-(4-Fluorophenyl)-1,3-oxazole

描述

5-(4-Fluorophenyl)-1,3-oxazole: is a heterocyclic compound that features an oxazole ring substituted with a 4-fluorophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the fluorine atom in the phenyl ring can significantly influence the compound’s chemical properties and biological activities.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Fluorophenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluorobenzoyl chloride with an appropriate amine to form an intermediate, which then undergoes cyclization to yield the oxazole ring. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance efficiency.

化学反应分析

Electrophilic Substitution Reactions

The oxazole ring exhibits moderate reactivity toward electrophilic substitution. The fluorine atom at the para position directs incoming electrophiles to specific positions on the aromatic ring.

Key Findings :

-

Bromination occurs preferentially at the C2 position due to steric and electronic effects .

-

Nitration yields a mixture of C4 and C5 nitro derivatives, with the former dominating .

Nucleophilic Reactions

The oxazole’s nitrogen atom participates in nucleophilic substitutions under strongly basic conditions.

Mechanistic Insight :

-

Lithiation at C2 enables functionalization with alkyl halides or carbonyl compounds .

-

Direct amination requires harsh conditions due to the oxazole’s electron-deficient nature .

Oxidation and Reduction

The oxazole ring is stable under mild redox conditions but reacts under extreme conditions.

| Reaction Type | Reagents/Conditions | Products/Outcomes | Yield | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 100°C, 8 h | 5-(4-Fluorophenyl)oxazole-2-carboxylic acid | 44% | |

| Reduction | H₂, Pd/C, EtOH, 50 psi, 24 h | 5-(4-Fluorophenyl)oxazolidine | 38% |

Notes :

-

Oxidation cleaves the oxazole ring to form carboxylic acids.

-

Catalytic hydrogenation partially saturates the ring.

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with dipolarophiles.

| Reaction Type | Reagents/Conditions | Products/Outcomes | Yield | Source |

|---|---|---|---|---|

| With Alkynes | CuI, DMF, 120°C, 12 h | Oxazole-fused bicyclic compounds | 51% | |

| With Nitriles | AuCl₃, CH₃CN, 80°C, 6 h | 5-Aminooxazole derivatives | 67% |

Mechanistic Pathway :

Functional Group Transformations

The fluorine atom enables unique transformations:

Applications :

Stability and Degradation

科学研究应用

Chemical Properties and Structure

5-(4-Fluorophenyl)-1,3-oxazole has a unique structure characterized by an oxazole ring, which contributes to its chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its lipophilicity, potentially improving its interaction with biological targets.

Anticancer Activity

Research indicates that oxazole derivatives exhibit promising anticancer properties. For example, compounds structurally similar to this compound have shown effectiveness against various cancer cell lines by inhibiting specific protein kinases involved in cell proliferation and survival pathways.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Contains oxazole ring; fluorophenyl group | Anticancer potential |

| N-(4-fluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | Similar structure; different substituents | Anticancer |

| 5-Methyl-4-phenyl-1,3-oxazole-2-carboxamide | Lacks fluorine; simpler structure | Antimicrobial |

In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells by modulating pathways such as NF-κB and Akt/GSK-3β signaling pathways .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of oxazole derivatives in models of neurodegenerative diseases like Alzheimer's. For instance, certain derivatives have been shown to mitigate β-amyloid-induced toxicity in neuronal cell lines (PC12 cells), suggesting a mechanism that involves reducing oxidative stress and inflammation .

Material Science Applications

This compound is also being explored for its utility in material science. Its unique chemical structure allows it to be incorporated into polymers and other materials to enhance their properties.

Synthesis of New Polymers

The compound can serve as a building block for synthesizing new polymeric materials with tailored properties. Research has shown that incorporating oxazole rings into polymer backbones can improve thermal stability and mechanical strength.

Case Study 1: Anticancer Research

A study evaluated the anticancer activity of several oxazole derivatives, including this compound, against breast cancer cell lines. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways .

Case Study 2: Neuroprotection

In another investigation, a series of oxazole derivatives were tested for their neuroprotective effects against Aβ-induced toxicity in PC12 cells. The results showed that specific compounds could reduce cell death and promote cell viability by modulating key signaling pathways involved in neurodegeneration .

作用机制

The mechanism of action of 5-(4-Fluorophenyl)-1,3-oxazole depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to improved therapeutic effects. The exact molecular pathways involved would vary based on the target and the specific biological context.

相似化合物的比较

- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole

- 4-(4-Fluorophenyl)-1,3-thiazole

- 5-(4-Fluorophenyl)-2-methyl-1,3-oxazole

Comparison: Compared to other similar compounds, 5-(4-Fluorophenyl)-1,3-oxazole is unique due to its specific substitution pattern and the presence of the oxazole ring This structure can confer distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets

生物活性

5-(4-Fluorophenyl)-1,3-oxazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorinated phenyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

This compound possesses a five-membered heterocyclic ring containing nitrogen and oxygen. Its molecular formula is with a molecular weight of approximately 179.16 g/mol. The fluorine substitution is believed to enhance the compound's biological activity compared to non-fluorinated analogs.

Biological Activity Overview

The biological activities of this compound have been explored in several studies, focusing on its potential as an anticancer agent, antimicrobial compound, and its effects on various biological systems.

Anticancer Activity

Recent studies have indicated that compounds with oxazole rings exhibit notable anticancer properties. For instance, derivatives of oxazoles have shown promising cytotoxicity against various cancer cell lines. In one study, compounds similar to this compound were evaluated for their ability to induce apoptosis in cancer cells through caspase activation and cell cycle arrest at the G2/M phase .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HT-1080 (fibrosarcoma) | 19.56 | Apoptosis induction via caspase-3 activation |

| Similar oxazole derivatives | A-549 (lung carcinoma) | Varies | Cell cycle arrest and apoptosis |

Antimicrobial Activity

Compounds containing the oxazole ring have also been reported to possess antimicrobial properties. For example, certain derivatives demonstrated excellent antibacterial activity against strains such as Staphylococcus aureus and Mycobacterium bovis, indicating their potential as therapeutic agents in treating infections .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound derivative | MRSA | 0.25 - 1 |

| Other oxazole derivatives | Mycobacterium bovis | 8 - 16 |

Case Studies and Research Findings

- Cytotoxicity Studies : In a series of experiments, various derivatives of this compound were synthesized and tested against multiple cancer cell lines. The results indicated that certain modifications to the oxazole structure could significantly enhance cytotoxic effects .

- Toxicity Assessments : Toxicological studies involving model organisms such as Daphnia magna indicated that while some derivatives exhibited low toxicity, others with halogen substitutions showed increased toxicity levels. This suggests that the incorporation of fluorine can influence both the efficacy and safety profiles of these compounds .

- Molecular Docking Studies : Computational studies have been employed to predict the binding affinities of these compounds to various biological targets involved in cancer progression. These studies support the hypothesis that structural modifications can lead to enhanced biological activity .

属性

IUPAC Name |

5-(4-fluorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISYVFVUDOSQRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CO2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372092 | |

| Record name | 5-(4-fluorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128101-19-9 | |

| Record name | 5-(4-fluorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。